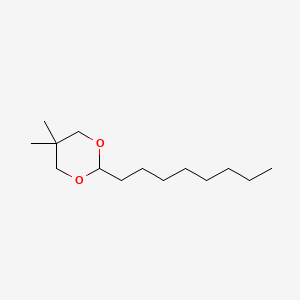
5,5-Dimethyl-2-octyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-2-octyl-1,3-dioxane is an organic compound with the chemical formula C14H28O2 It is a heterocyclic compound containing a dioxane ring, which is a six-membered ring with two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-octyl-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2-octyl-1,3-diol with acetone in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the dioxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.
化学反応の分析
Types of Reactions
5,5-Dimethyl-2-octyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxane ring into more saturated compounds.
Substitution: The hydrogen atoms on the dioxane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
5,5-Dimethyl-2-octyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5,5-Dimethyl-2-octyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
類似化合物との比較
Similar Compounds
5,5-Dimethyl-1,3-dioxane: A structurally similar compound with a different alkyl group.
2-Ethyl-5,5-dimethyl-1,3-dioxane: Another dioxane derivative with an ethyl group.
Uniqueness
5,5-Dimethyl-2-octyl-1,3-dioxane is unique due to its specific alkyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other dioxane derivatives may not be suitable.
特性
CAS番号 |
6974-80-7 |
|---|---|
分子式 |
C14H28O2 |
分子量 |
228.37 g/mol |
IUPAC名 |
5,5-dimethyl-2-octyl-1,3-dioxane |
InChI |
InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-13-15-11-14(2,3)12-16-13/h13H,4-12H2,1-3H3 |
InChIキー |
UBZVSDZJBLSIJG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1OCC(CO1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



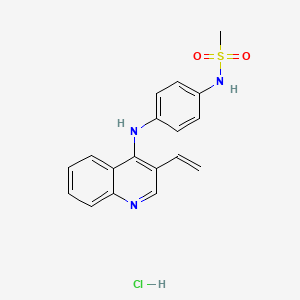
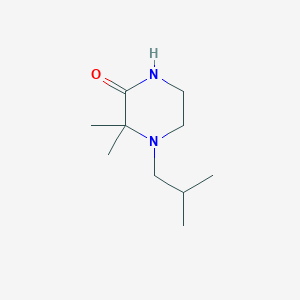
![1-Thiaspiro[4.4]non-3-EN-6-one](/img/structure/B13801472.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)-](/img/structure/B13801476.png)
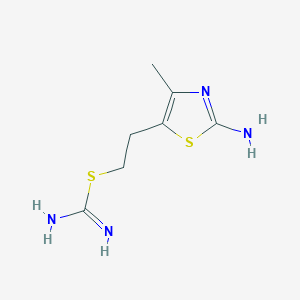
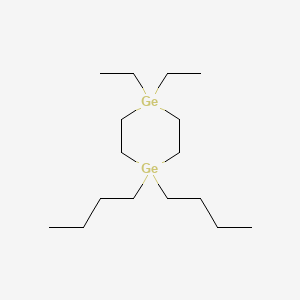
![Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester](/img/structure/B13801491.png)
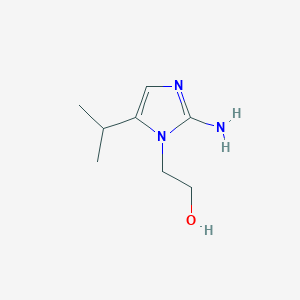
![[(3aR,4S,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B13801505.png)
![Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]-](/img/structure/B13801507.png)

![2H-Pyran, 2,2'-[1,10-decanediylbis(oxy)]bis[tetrahydro-](/img/structure/B13801515.png)
